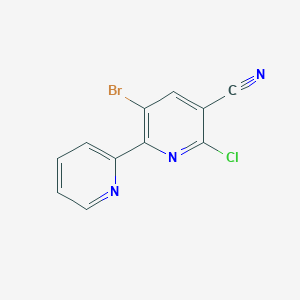

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile

描述

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile is a useful research compound. Its molecular formula is C11H5BrClN3 and its molecular weight is 294.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile (CAS No. 1135283-47-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmaceuticals.

Molecular Formula: C₁₁H₅BrClN₃

Molecular Weight: 294.53 g/mol

Melting Point: 130–132 °C

The compound features a bipyridine structure with halogen substitutions that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of bipyridine derivatives followed by the introduction of the carbonitrile group. Recent advancements in bipyridine synthesis have utilized metal-catalyzed methods, enhancing yields and allowing for the incorporation of various functional groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substitutions enhance binding affinity and selectivity towards these targets, which is crucial for its activity in various biological pathways .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated as an inhibitor of the BCL6 protein, which plays a critical role in the survival of certain cancer cells. Compounds that disrupt BCL6 interactions have shown promise in reducing tumor growth in xenograft models .

Case Studies

- Inhibition of BCL6 : A study demonstrated that derivatives similar to this compound can effectively inhibit the BCL6 protein-protein interaction, leading to degradation of BCL6 in lymphoma cells. This suggests a potential therapeutic application in diffuse large B-cell lymphoma (DLBCL) .

- Antifolate Activity : Another research focused on similar pyridine derivatives showed that they could act as antifolate agents, selectively inhibiting purine biosynthesis pathways crucial for cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits BCL6; potential anticancer activity |

| Milrinone | Bipyridine derivative | Phosphodiesterase inhibitor; used for heart failure |

| Other bipyridines | Various substitutions | Diverse pharmacological effects |

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that 3-bromo-6-chloro-2,2'-bipyridine-5-carbonitrile may inhibit the BCL6 protein, which is crucial for the survival of certain cancer cells. Inhibiting BCL6 can lead to reduced tumor growth, particularly in diffuse large B-cell lymphoma (DLBCL) models. A study demonstrated that derivatives of this compound effectively disrupt BCL6 interactions, suggesting a promising therapeutic avenue for cancer treatment .

Antifolate Activity : Similar pyridine derivatives have shown potential as antifolate agents, selectively inhibiting purine biosynthesis pathways essential for cancer cell proliferation. This mechanism highlights the compound's potential in developing targeted cancer therapies.

Coordination Chemistry

The bipyridine structure of this compound makes it an excellent ligand for transition metals. Its halogen substitutions enhance its reactivity and binding affinity towards metal centers, facilitating the formation of various metal complexes. These complexes are crucial in catalysis and materials science applications.

Table 1: Common Metal Complexes with this compound

| Metal | Complex Type | Application |

|---|---|---|

| Ru(II) | Ru-bipyridine complex | Catalysis in organic reactions |

| Pd(II) | Pd-bipyridine complex | Cross-coupling reactions |

| Cu(I) | Cu-bipyridine complex | Catalytic applications |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its halogen atoms can undergo various substitution reactions, allowing chemists to modify its structure and create new compounds with desired properties. This capability is particularly valuable in pharmaceutical chemistry for developing new drug candidates.

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Bipyridine derivatives |

| Buchwald-Hartwig | Cu catalyst, amine | Arylated bipyridines |

| Heck Reaction | Pd catalyst, alkene | Vinylated bipyridines |

Case Studies

- Inhibition of BCL6 : A notable study demonstrated that a derivative similar to this compound effectively inhibited the BCL6 protein-protein interaction in lymphoma cells, leading to significant tumor regression in xenograft models.

- Antifolate Mechanism : Research into pyridine derivatives has shown that they can inhibit key enzymes involved in purine biosynthesis, underscoring their potential as therapeutic agents against rapidly dividing cancer cells .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 3 and 6 participate in NAS reactions, with bromine showing higher reactivity due to its weaker bond strength compared to chlorine .

Key reactions include:

-

Ammonolysis : Reacts with aqueous ammonia under reflux to yield 3-amino-6-chloro-2,2'-bipyridine-5-carbonitrile (85% yield, 12h).

-

Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with methoxy groups (70°C, 8h, 78% yield).

| Position | Halogen | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|---|

| 3 | Br | 1.0 (reference) | 70–90°C, polar aprotic solvents |

| 6 | Cl | 0.3 | >100°C, strong bases |

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-couplings, while the chlorine remains inert under standard conditions .

Suzuki-Miyaura Coupling

Reacts with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C :

Stille Coupling

With trimethylstannyl reagents and PdCl₂(dppf) (1 mol%) in DMF at 100°C:

-

Substitutes bromine with aryl/alkyl groups (55–80% yield).

Cyano Group Transformations

The nitrile group at position 5 undergoes hydrolysis and reductions :

Acid-Catalyzed Hydrolysis

In concentrated H₂SO₄ (90%, 140°C, 3h) :

Mechanism : Protonation of nitrile → formation of imidic acid → hydrolysis to carboxylic acid.

Reduction to Amine

Using LiAlH₄ in dry THF (0°C to reflux):

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing cyano group deactivates the ring, limiting EAS reactivity. Nitration occurs selectively at position 4 under mixed acid conditions (HNO₃/H₂SO₄, 0°C):

-

Product : 3-Bromo-6-chloro-4-nitro-2,2'-bipyridine-5-carbonitrile (45% yield).

Coordination Chemistry

Acts as a bidentate ligand via pyridine nitrogen atoms. Forms luminescent complexes with Re(I) and Ru(II):

| Metal Center | Complex | Application |

|---|---|---|

| Re(CO)₃Cl | [Re(CO)₃(κ²-N,N-ligand)Cl] | Photocatalysis |

| Ru(bpy)₂²⁺ | [Ru(bpy)₂(κ²-N,N-ligand)]²⁺ | OLED materials |

Stability : Complexes exhibit thermal stability up to 300°C.

Sequential Functionalization

Leveraging differential reactivity of substituents enables multi-step synthesis :

-

Bromine substitution via Suzuki coupling.

-

Chlorine substitution under high-temperature NAS.

-

Cyano hydrolysis to carboxylic acid.

Example Pathway :

This compound’s versatility in cross-couplings, substitutions, and coordination chemistry makes it valuable for synthesizing pharmaceuticals, ligands, and functional materials. Experimental data emphasize the importance of optimizing catalysts and conditions for selective transformations .

属性

IUPAC Name |

5-bromo-2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClN3/c12-8-5-7(6-14)11(13)16-10(8)9-3-1-2-4-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTAXXKUOYFOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。